molecular formula C28H14O8S B1509949 1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis- CAS No. 52256-85-6

1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis-

Cat. No.: B1509949
CAS No.: 52256-85-6
M. Wt: 510.5 g/mol
InChI Key: CQSISKINANYZED-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis- is a complex organic compound characterized by its unique molecular structure. This compound is part of the isobenzofurandione family and contains sulfur and oxygen atoms in its molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis- typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzenediamine with 1,3-isobenzofurandione under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the correct molecular structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of a pure compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis- can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 1,3-Benzenediamine: Similar in structure but lacks the isobenzofurandione and thiobis groups.

  • 1,3-Isobenzofurandione derivatives: Other derivatives with different substituents or functional groups.

Uniqueness: 1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis- is unique due to its specific combination of sulfur and oxygen atoms, which can impart distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

5-[4-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]sulfanylphenoxy]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14O8S/c29-25-21-11-5-17(13-23(21)27(31)35-25)33-15-1-7-19(8-2-15)37-20-9-3-16(4-10-20)34-18-6-12-22-24(14-18)28(32)36-26(22)30/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSISKINANYZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)OC3=O)SC4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885995
Record name 1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52256-85-6
Record name 4,4′-Bis(3,4-dicarboxyphenoxy) diphenyl sulfide dianhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52256-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Isobenzofurandione, 5,5'-(thiobis(4,1-phenyleneoxy))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052256856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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